molecular formula C10H12N4O4S B7775142 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B7775142
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-KQYNXXCUSA-N
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Description

Compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” is a chemical entity with significant applications in various fields. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The reaction typically requires a solvent medium, temperature regulation, and precise timing to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to achieve high yield and purity. Common methods include batch processing and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions: Compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact pathways and targets vary depending on the application and context.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” stands out due to its unique chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)S)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)S)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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